N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide
Description
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide (CAS 651018-66-5) is an acetamide derivative featuring a sulfonamide-linked dihydroindole moiety and a 4-isopropylphenoxy substituent. Key physicochemical properties include:
Properties
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-18(2)19-7-11-22(12-8-19)31-17-25(28)26-21-9-13-23(14-10-21)32(29,30)27-16-15-20-5-3-4-6-24(20)27/h3-14,18H,15-17H2,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLVCQJNDOKTLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule comprises two primary subunits:
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4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)aniline – A para-sulfonylated aniline derivative with a 2,3-dihydroindole moiety.
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2-(4-Isopropylphenoxy)acetyl chloride – A phenoxy-substituted acetyl chloride.
Coupling these subunits via an amidation reaction forms the final acetamide.
Step 1: Synthesis of 4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)aniline
Step 2: Preparation of 2-(4-Isopropylphenoxy)acetyl Chloride
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Etherification and Acylation :
React 4-isopropylphenol with chloroacetyl chloride in a basic medium (e.g., K<sub>2</sub>CO<sub>3</sub>/acetone) to form 2-(4-isopropylphenoxy)acetic acid. Treatment with thionyl chloride (SOCl<sub>2</sub>) converts the acid to its corresponding acyl chloride.
Step 3: Amidation to Form the Target Compound
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Coupling Reaction :
Combine 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline with 2-(4-isopropylphenoxy)acetyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as a base to scavenge HCl. Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient).
Reaction Optimization Considerations
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Temperature Control : Maintain temperatures below 0°C during acylation to minimize side reactions.
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Catalyst Efficiency : While no direct data exists for this compound, analogous sulfonamide syntheses report yields >75% under optimized conditions.
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Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates but require rigorous drying to prevent hydrolysis.
Analytical and Purification Strategies
Chromatographic Methods
Spectroscopic Characterization
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<sup>1</sup>H NMR Predictions :
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δ 1.2–1.3 ppm (d, 6H, isopropyl CH<sub>3</sub>)
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δ 3.2–3.4 ppm (m, 4H, indoline CH<sub>2</sub>)
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δ 4.5–4.7 ppm (s, 2H, OCH<sub>2</sub>CO)
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IR Stretches :
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1650–1680 cm<sup>-1</sup> (amide C=O)
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1150–1170 cm<sup>-1</sup> (sulfonyl S=O)
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Comparative Analysis with Related Compounds
The synthesis of 2-chloro-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide (CAS 20491-97-8) follows a similar pathway, involving sulfonylation of piperidine with 4-nitrobenzenesulfonyl chloride, reduction to the aniline, and subsequent acylation . Yields for this analog exceed 80%, suggesting comparable efficiency for the target compound under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenoxy moiety.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Research indicates that N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide exhibits promising anticancer properties. Studies show that it can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of tumor growth in vivo. The compound's structure suggests it may interact with specific signaling pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .
1.2 Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation. This suggests potential therapeutic applications in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease .
Biochemical Interactions
2.1 Enzyme Inhibition
This compound has been found to inhibit certain enzymes linked to disease processes. For instance, it may act as an inhibitor of specific kinases involved in cell signaling pathways that regulate cell growth and survival. This inhibition can lead to decreased cell proliferation in cancerous tissues .
2.2 Binding Affinity Studies
Studies utilizing techniques such as surface plasmon resonance (SPR) have shown that this compound binds effectively to target proteins, indicating a strong binding affinity that could be exploited in drug design and development. Understanding these interactions is crucial for optimizing its pharmacological profile and enhancing its therapeutic efficacy .
Industrial Applications
3.1 Pharmaceutical Development
The unique chemical structure of this compound positions it as a valuable scaffold in pharmaceutical chemistry. Its derivatives could be synthesized to develop new drugs targeting various diseases, particularly in oncology and inflammatory disorders .
3.2 Research Reagent
Due to its specific biochemical interactions, this compound can serve as a research reagent in biochemical assays aimed at understanding cellular mechanisms related to cancer and inflammation. Its role as a tool compound can facilitate the discovery of novel therapeutic targets .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Properties | Demonstrated significant inhibition of tumor growth in xenograft models. |
| Study 2 | Anti-inflammatory Effects | Reduced cytokine levels in vitro; potential application in chronic inflammation therapies. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer signaling pathways. |
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The phenoxyacetamide moiety may also interact with cellular receptors or other biomolecules, modulating their function. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The main compound’s isopropylphenoxy group is less bulky than the tert-butyl analog (494830-44-3) but more lipophilic than the hydroxypentyloxy group in 9d .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The main compound’s higher XLogP3 (4.7) compared to 2-(4-isopropylphenoxy)-N-(4-sulfamoylphenyl)acetamide (LogP 2.98) reflects the dihydroindole sulfonyl’s contribution to lipophilicity .
- The naphthyloxy analog (315248-86-3) has a higher predicted LogP (~5.2) due to increased aromaticity .
- Compound 9d’s hydroxypentyloxy group reduces LogP (~3.5) while increasing TPSA (106.7 Ų), enhancing solubility .
Hydrogen Bonding and Target Interactions:
- The main compound’s sulfonamide and acetamide groups facilitate hydrogen bonding with biological targets, similar to TSH receptor agonists (e.g., NCGC00168126–01) .
- The dihydroindole moiety may engage in π-π stacking, whereas the tert-butyl analog (494830-44-3) could exhibit stronger hydrophobic interactions .
Biological Activity
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an indole derivative, a sulfonamide moiety, and an aromatic ether, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 422.5 g/mol. The structure can be depicted as follows:
This compound's unique structure suggests various interactions with biological targets, potentially leading to diverse therapeutic effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on isoindole derivatives have shown promising results against several cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells.
Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of various isoindole derivatives against A549 cells using the MTT assay. The following table summarizes the IC50 values for selected compounds:
| Compound Name | IC50 (μM) | Cell Line |
|---|---|---|
| Compound 3 | 114.25 | A549 |
| Compound 4 | 116.26 | A549 |
| Control | >150 | A549 |
These results indicate that both compounds exhibit significant inhibitory effects on cell viability, suggesting their potential as anticancer agents .
The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes or pathways associated with tumor growth. For example, some indole derivatives have been identified as inhibitors of protein phosphatases, which play critical roles in cellular signaling and cancer progression .
In Vivo Studies
In vivo studies utilizing xenograft models have further elucidated the anticancer potential of related compounds. Mice injected with A549 cells and treated with these compounds demonstrated reduced tumor growth compared to control groups. Toxicological assessments revealed manageable side effects, supporting the safety profile of these compounds in preclinical settings .
Comparative Biological Activity
To better understand the potential applications of this compound, it is essential to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Indole derivative with methylsulfonyl group | Anti-inflammatory |
| Compound B | Benzothiophene core | Anticancer |
| Compound C | Trifluoromethyl substitution | Antimicrobial |
This comparison highlights how variations in substituents can significantly influence biological activity and therapeutic potential .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Sulfonylation of indole : React 2,3-dihydro-1H-indole with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
Coupling with phenylacetamide : Use nucleophilic aromatic substitution or palladium-catalyzed cross-coupling to attach the sulfonylated indole to a 4-isopropylphenoxy acetamide backbone .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity .
Q. Key Optimization Parameters :
- Temperature : 60–80°C for sulfonylation to avoid side reactions .
- Catalysts : Pd(PPh₃)₄ or CuI for efficient coupling .
- Solvent Choice : DMF or THF for polar intermediates, dichloromethane for acid-sensitive steps .
Q. Which spectroscopic techniques are critical for confirming structural integrity, and what spectral markers should be prioritized?
Methodological Answer:
- ¹H/¹³C NMR :
- Indole protons : Look for aromatic signals at δ 6.8–7.5 ppm (split due to sulfonyl group) .
- Acetamide NH : A singlet near δ 8.2–8.5 ppm (exchange with D₂O) .
- Isopropyl group : Doublet at δ 1.2–1.3 ppm (CH₃) and septet at δ 2.8–3.0 ppm (CH) .
- IR Spectroscopy :
- Sulfonyl group : Strong bands at 1150–1250 cm⁻¹ (S=O asymmetric stretch) .
- Amide carbonyl : Peak at 1650–1680 cm⁻¹ (C=O stretch) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the sulfonyl and acetamide moieties .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve the crystal structure, and what challenges arise during refinement?
Methodological Answer:
Q. How should conflicting cytotoxicity data from different assays (e.g., SRB vs. MTT) be interpreted for this compound?
Methodological Answer:
- Assay Selection :
- Resolving Discrepancies :
- Mechanistic Insight : If SRB shows higher cytotoxicity, the compound may target protein synthesis (e.g., ribosome inhibition).
- Dose-Response Validation : Repeat assays at 24, 48, and 72 hours to assess time-dependent effects .
- Complementary Assays : Combine with apoptosis markers (Annexin V/PI) to clarify mode of action .
Q. What computational strategies are effective for predicting target interactions via molecular docking, and how can models be validated?
Methodological Answer:
- Docking Workflow :
- Target Selection : Prioritize proteins with indole/sulfonyl-binding pockets (e.g., kinases, GPCRs) .
- Software : Use AutoDock Vina or Schrödinger Glide with OPLS-AA force field.
- Parameterization : Include solvation effects and flexible side chains for binding sites .
- Validation :
- RMSD Threshold : <2.0 Å between docked and crystallographic poses.
- Free Energy Calculations : Compare MM-GBSA scores to experimental IC₅₀ values .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Modification Hotspots :
- Sulfonyl Group : Replace with carbonyl or phosphoryl to alter electron-withdrawing effects .
- Isopropyl Phenoxy : Introduce halogens (F, Cl) to enhance lipophilicity and blood-brain barrier penetration .
- Biological Testing :
- In Vitro : Screen against cancer cell lines (e.g., MCF-7, A549) with varied substituents .
- In Vivo : Assess pharmacokinetics (Cmax, t₁/₂) in rodent models for lead optimization .
Q. What analytical techniques are recommended for assessing thermal stability and degradation pathways?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (T₀) under N₂ atmosphere .
- Differential Scanning Calorimetry (DSC) : Identify melting points and polymorphic transitions .
- Accelerated Stability Studies :
- Conditions : 40°C/75% RH for 6 months (ICH Q1A guidelines).
- HPLC Monitoring : Track degradation products (e.g., sulfonic acid from hydrolysis) .
Data Contradiction Analysis Example :
If one study reports optimal sulfonylation at 60°C and another at 80°C , systematically test intermediates via TLC or in situ IR to identify side products (e.g., over-sulfonylation). Adjust stoichiometry (1.1 eq sulfonyl chloride) and solvent polarity (DMF vs. CH₂Cl₂) to reconcile results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
